molecular formula C13H12N2O3 B2489825 Furan-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903684-43-4

Furan-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No. B2489825
CAS RN: 1903684-43-4
M. Wt: 244.25
InChI Key: XXWQSVZQNTVQBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar furan-2-yl compounds involves multi-step chemical processes. For instance, a derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized from commercial reagents through Povarov cycloaddition reaction/N-furoylation processes, demonstrating the complexity and the meticulous approach required in synthesizing such compounds (Bonilla-Castañeda et al., 2022).

Molecular Structure Analysis

Crystal and molecular structure analysis is crucial for understanding the interaction and spatial arrangement of atoms within a compound. Studies, such as the analysis of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, employ spectroscopic techniques and X-ray diffraction (XRD) to elucidate the structure, demonstrating the importance of these analyses in comprehending the chemical behavior of such compounds (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

The chemical behavior of furan-2-yl compounds involves various reactions and properties, such as the Et3N-induced demethylation-annulation, highlighting the compound's reactivity and potential for creating furan-fused heterocycles (Conreaux et al., 2008). Additionally, the synthesis of polysubstituted furans through catalyst-free, one-pot synthesis further underscores the versatility and reactivity of these compounds (Damavandi et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in determining the compound's applicability in various fields. Detailed physical property analysis is essential for the proper characterization and application of these compounds. The work by Lakshminarayana et al. provides insight into the crystalline structure, which is crucial for understanding the physical behavior of these compounds.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under different conditions, and the ability to undergo specific chemical transformations, are fundamental to the compound's utility in scientific research. The synthesis and reactivity of furan-2-yl(phenyl)methanone derivatives, as explored by Zheng et al., offer valuable information on the compound's chemical properties and its potential inhibitory activity on protein tyrosine kinases, revealing aspects of its chemical behavior and potential therapeutic value (Zheng et al., 2011).

properties

IUPAC Name

furan-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-13(12-4-2-6-17-12)15-8-11(9-15)18-10-3-1-5-14-7-10/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWQSVZQNTVQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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